molecular formula C14H11N3O5 B5340062 4-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

4-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

Cat. No.: B5340062
M. Wt: 301.25 g/mol
InChI Key: IRFQHCAHZRZYQF-UHFFFAOYSA-N
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Description

4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is an organic compound with the molecular formula C14H11N3O5 This compound is characterized by the presence of a nitro group, a phenoxycarbonyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide typically involves the following steps:

    Formation of Benzenecarboximidamide:

    Phenoxycarbonylation: The final step involves the introduction of the phenoxycarbonyl group. This can be achieved through the reaction of the benzenecarboximidamide with phenyl chloroformate under appropriate conditions.

Industrial Production Methods

Industrial production of 4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

    Reduction: 4-amino-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzenecarboximidamide and phenol.

Scientific Research Applications

4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzenecarboximidamide: Lacks the phenoxycarbonyl group.

    N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide: Lacks the nitro group.

    4-nitro-N’-[(methoxycarbonyl)oxy]benzenecarboximidamide: Contains a methoxycarbonyl group instead of a phenoxycarbonyl group.

Uniqueness

4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is unique due to the presence of both the nitro and phenoxycarbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c15-13(10-6-8-11(9-7-10)17(19)20)16-22-14(18)21-12-4-2-1-3-5-12/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFQHCAHZRZYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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